3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzaldehyde and 1-chloroethylamine.
Formation of Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with 1-chloroethylamine under acidic or basic conditions to form an intermediate imine.
Cyclization: The intermediate imine undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the oxazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, and electrophiles such as halogens and sulfonates.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., palladium, platinum) and heat or light may be required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its ability to interact with biological targets could make it useful in the development of new therapeutic agents.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromo-5-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Lacks the 1-chloroethyl group, which may affect its reactivity and applications.
5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole:
Uniqueness
The presence of both the 2-bromo-5-methoxyphenyl and 1-chloroethyl groups in 3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole makes it unique compared to similar compounds. These functional groups can impart distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2649080-18-0 |
---|---|
Molecular Formula |
C12H13BrClNO2 |
Molecular Weight |
318.6 |
Purity |
95 |
Origin of Product |
United States |
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